Naphtho[1,2-h]cinnoline Naphtho[1,2-h]cinnoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17623922
InChI: InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-18-16(12)15/h1-10H
SMILES:
Molecular Formula: C16H10N2
Molecular Weight: 230.26 g/mol

Naphtho[1,2-h]cinnoline

CAS No.:

Cat. No.: VC17623922

Molecular Formula: C16H10N2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[1,2-h]cinnoline -

Specification

Molecular Formula C16H10N2
Molecular Weight 230.26 g/mol
IUPAC Name naphtho[1,2-h]cinnoline
Standard InChI InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-18-16(12)15/h1-10H
Standard InChI Key BFGAQXSDIXLRIK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3N=NC=C4

Introduction

Structural Characteristics and Tautomerism

Core Architecture

Naphtho[1,2-h]cinnoline consists of a naphthalene ring fused to a pyridazine (cinnoline) system, with the fusion occurring between the 1 and 2 positions of the naphthalene and the h-position of the cinnoline. This arrangement creates a planar, conjugated π-system that influences its electronic absorption and emission properties. The molecular geometry predisposes the compound to exhibit tautomerism, a feature well-documented in simpler cinnoline derivatives .

Tautomeric Equilibria

Analogous to benzo[de]cinnolines, naphtho[1,2-h]cinnoline likely exists in equilibrium between neutral and zwitterionic tautomers (Figure 1). Theoretical calculations on benzo[de]cinnoline derivatives suggest that the zwitterionic form, stabilized by aromaticity and solvation effects, dominates in polar solvents . For naphtho[1,2-h]cinnoline, the extended conjugation may further stabilize charge-separated forms, potentially enhancing its dipole moment and solubility in polar media.

Figure 1. Proposed tautomeric forms of naphtho[1,2-h]cinnoline: (A) neutral and (B) zwitterionic.\text{Figure 1. Proposed tautomeric forms of naphtho[1,2-h]cinnoline: (A) neutral and (B) zwitterionic.}

Synthetic Methodologies

Cyclization Strategies

The synthesis of naphtho[1,2-h]cinnoline can be inferred from methods used for benzo[de]cinnolines and indeno-fused analogs . Key approaches include:

Hydrazine-Mediated Cyclization

Reaction of naphthalene-1,2-diones with hydrazine derivatives forms the cinnoline core. For example, 1,2-naphthoquinone treated with methylhydrazine yields 3-methyl-naphtho[1,2-h]cinnoline, analogous to the synthesis of 3-methyl-benzo[de]cinnoline .

Electrophilic Aromatic Substitution

Nitration and halogenation of preformed cinnoline nuclei enable functionalization. In benzo[de]cinnolines, nitration occurs preferentially at positions 7 and 9 due to electronic directing effects . Naphtho[1,2-h]cinnoline’s extended π-system may shift electrophilic attack to peri positions (e.g., 5 or 8), though experimental validation is needed.

Oxidation and Functional Group Interconversion

Oxidation of dihydro precursors, as demonstrated for indeno[6,7,1-def]cinnolines, provides access to aromatic systems. For instance, treatment of 6,7-dihydro-1H-indeno[6,7,1-def]cinnoline with chloranil yields the dehydrogenated product . Applied to naphtho analogs, this strategy could generate fully conjugated systems.

Spectroscopic and Electronic Properties

UV-Vis Absorption

Reactivity and Functionalization

Nitration and Sulfonation

Electrophilic substitution reactions follow patterns observed in simpler cinnolines. Nitration of 3-methyl-6,7-dihydro-1H-indeno[6,7,1-def]cinnoline with nitric acid yields mono- and dinitro derivatives . Similar conditions applied to naphtho[1,2-h]cinnoline may produce nitro compounds at positions 5 or 8, though steric effects from the naphthalene moiety could alter regioselectivity.

Alkylation and Acylation

Challenges and Future Directions

Synthetic Accessibility

Current methods for naphtho[1,2-h]cinnoline synthesis suffer from low yields (≈30–50%) and require harsh conditions. Development of catalytic cyclization protocols, potentially using transition metals like palladium, could improve efficiency.

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